molecular formula C10H16O2 B14258536 2-Cyclopropene-1-carboxylic acid, 2-hexyl- CAS No. 212953-98-5

2-Cyclopropene-1-carboxylic acid, 2-hexyl-

Cat. No.: B14258536
CAS No.: 212953-98-5
M. Wt: 168.23 g/mol
InChI Key: IVROFDYXHXQAMG-UHFFFAOYSA-N
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Description

2-Cyclopropene-1-carboxylic acid, 2-hexyl- is an organic compound with the molecular formula C10H16O2. It is a derivative of cyclopropene, a three-membered carbon ring structure, which is known for its strained ring system and unique reactivity. The hexyl group attached to the cyclopropene ring adds to its hydrophobic character and influences its chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropene-1-carboxylic acid, 2-hexyl- typically involves the cyclopropanation of suitable precursors. One common method is the reaction of hexyl-substituted alkenes with diazo compounds in the presence of a catalyst, such as rhodium or copper complexes. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production of 2-Cyclopropene-1-carboxylic acid, 2-hexyl- may involve large-scale cyclopropanation reactions using continuous flow reactors. These reactors allow for better control of reaction parameters and improved safety. The use of recyclable catalysts and green chemistry principles can also be integrated into the industrial processes to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropene-1-carboxylic acid, 2-hexyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclopropene ring to cyclopropane derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

    Oxidation: Formation of hexyl-substituted ketones or carboxylic acids.

    Reduction: Formation of hexyl-substituted cyclopropane derivatives.

    Substitution: Formation of hexyl-substituted amides or esters.

Scientific Research Applications

2-Cyclopropene-1-carboxylic acid, 2-hexyl- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the construction of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Cyclopropene-1-carboxylic acid, 2-hexyl- involves its interaction with molecular targets through its strained ring system. The cyclopropene ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways and result in various effects.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopropene-1-carboxylic acid, 2,3-diphenyl-: A similar compound with phenyl groups instead of a hexyl group.

    2-Cyclopropene-1-carboxylic acid, ethyl ester: An ester derivative with an ethyl group.

Uniqueness

2-Cyclopropene-1-carboxylic acid, 2-hexyl- is unique due to its hexyl group, which imparts distinct hydrophobic properties and influences its reactivity compared to other cyclopropene derivatives. This uniqueness makes it valuable in specific synthetic applications and research studies.

Properties

CAS No.

212953-98-5

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

2-hexylcycloprop-2-ene-1-carboxylic acid

InChI

InChI=1S/C10H16O2/c1-2-3-4-5-6-8-7-9(8)10(11)12/h7,9H,2-6H2,1H3,(H,11,12)

InChI Key

IVROFDYXHXQAMG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC1C(=O)O

Origin of Product

United States

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